2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Overview
Description
Scientific Research Applications
Herbicidal Uses
Chloroacetamides like alachlor and metazachlor are used as selective pre-emergent or early post-emergent herbicides. They help control annual grasses and a variety of broad-leaved weeds in crops such as cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane (Weisshaar & Böger, 1989).
Synthesis and Characterization for Coordination Complexes
Pyrazole-acetamide derivatives, such as the ones synthesized in the study, are used to create coordination complexes with metals like cobalt (Co) and copper (Cu). These complexes have been characterized by various methods, including infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry. They have shown significant antioxidant activity, suggesting potential biomedical applications (Chkirate et al., 2019).
Nonlinear Optical Properties
Pyrazole-acetamide-based organic crystals have been investigated for their linear and nonlinear optical behavior. Such studies are crucial in developing materials for photonic devices like optical switches, modulators, and optical energy applications (Castro et al., 2017).
Antimicrobial Activity
Some pyrazole-acetamide derivatives have been studied for their antimicrobial properties. For instance, coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide showed outstanding antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Chkirate et al., 2022).
Crystal Structure Analysis
Crystal structure analysis of N-substituted pyrazole-acetamide derivatives provides insights into their molecular interactions and potential applications in materials science. This includes understanding their hydrogen bonding patterns and other molecular interactions (Nayak et al., 2014).
Biological Evaluation for Therapeutic Applications
Several pyrazole-acetamide derivatives have been synthesized and evaluated for their biological activities, including their potential as analgesic and anti-inflammatory agents. Such studies contribute to the development of new therapeutic agents (Nayak et al., 2014).
properties
IUPAC Name |
2-chloro-N-(5-cyclopropyl-2-phenylpyrazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-9-14(19)16-13-8-12(10-6-7-10)17-18(13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHGBZCKARJBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380885 | |
Record name | 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
649701-41-7 | |
Record name | 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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